molecular formula C10H14O2 B1601009 (S)-2-Phenylbutane-1,4-diol CAS No. 61548-77-4

(S)-2-Phenylbutane-1,4-diol

Cat. No. B1601009
CAS RN: 61548-77-4
M. Wt: 166.22 g/mol
InChI Key: BVDKYMGISZDCIY-SNVBAGLBSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions (temperature, pressure, catalysts, etc.), and the yield of the reaction .


Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemicals. It may also include its spectral properties (UV/Vis, IR, NMR, etc.) .

Scientific Research Applications

Asymmetric Synthesis and Organic Chemistry

  • (S)-2-Phenylbutane-1,4-diol and its derivatives have shown notable applications in the field of asymmetric organic synthesis. One derivative, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, is particularly valuable for its role as a reagent in the asymmetric synthesis of organoboronates. It acts as a protective group for boronic acids and facilitates the production of various diastereo- and enantiomerically pure organoboron reagents, crucial for asymmetric synthesis (Berg, Eichenauer, & Pietruszka, 2012).
  • Advancements in the synthetic methods of these compounds, especially those focusing on green chemistry principles, have been significant. Researchers have developed more sustainable and efficient methods to synthesize these derivatives, enhancing their utility in organic synthesis (Hu & Shan, 2020).

Biocatalysis

  • The use of microorganisms in biocatalysis, involving compounds like 4-phenylbutan-2-ols, has been explored. Candida parapsilosis ATCC 7330, for instance, has been used for the oxidative kinetic resolution of these alcohols, producing optically pure allylic alcohols and 4-phenylbutan-2-ols. This process highlights the potential of biocatalysis in producing enantiomerically pure compounds (Sivakumari, Preetha, & Chadha, 2014).

Coordination Chemistry and Materials Science

  • The coordination chemistry of (S)-2-Phenylbutane-1,4-diol derivatives has been studied, particularly in the synthesis and characterization of metal complexes. These complexes have potential applications in various fields, including materials science and catalysis. For example, complexes involving (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one have been explored for their antibacterial and antioxidant properties (Ejidike & Ajibade, 2015).

Chemical Analysis and Characterization

  • The diastereomeric resolution and purification of C2-symmetric 2,3-diphenylbutane-1,4-diol using techniques like (S)-proline and boric acid reaction have been investigated. This research contributes to the development of methodologies for obtaining pure enantiomers, which are crucial in fields like pharmaceuticals and agrochemicals (Periasamy, Rao, & Seenivasaperumal, 2001).

Pharmaceutical and Medical Research

  • In pharmaceutical research, derivatives of (S)-2-Phenylbutane-1,4-diol have been synthesized and studied for their potential medical applications. For instance, studies on the synthesis of novel organic nitrates and their vasodilator profiles highlight the therapeutic potential of these compounds in cardiovascular diseases (Chegaev et al., 2009).

Safety And Hazards

This involves detailing the health risks associated with exposure to the compound, its flammability, reactivity, and environmental hazards. It may also include first aid measures, firefighting measures, and measures for accidental release .

Future Directions

This could involve potential applications of the compound, areas of research interest, and any known limitations or challenges that need to be overcome .

properties

IUPAC Name

(2S)-2-phenylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDKYMGISZDCIY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505636
Record name (2S)-2-Phenylbutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Phenylbutane-1,4-diol

CAS RN

61548-77-4
Record name (2S)-2-Phenylbutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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